molecular formula C19H17N5OS B278270 N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylbenzamide

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylbenzamide

Número de catálogo B278270
Peso molecular: 363.4 g/mol
Clave InChI: KGZIXNJFJKHWJZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylbenzamide, also known as TAK-659, is a small-molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is an important signaling molecule in B-cell receptor (BCR) signaling, and its inhibition has been shown to be effective in the treatment of B-cell malignancies.

Mecanismo De Acción

BTK is a key signaling molecule in B-cell receptor (BCR) signaling, which plays a critical role in the survival and proliferation of B-cells. N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylbenzamide binds to the ATP-binding site of BTK, thereby inhibiting its activity and downstream signaling pathways. This leads to apoptosis and growth inhibition of B-cell malignancies.
Biochemical and Physiological Effects:
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylbenzamide has been shown to have potent and selective inhibitory activity against BTK in vitro and in vivo. In preclinical models of B-cell malignancies, N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylbenzamide has been shown to induce apoptosis and growth inhibition of tumor cells. N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylbenzamide has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylbenzamide has several advantages for lab experiments, including its potency and selectivity against BTK, its favorable pharmacokinetic properties, and its ability to induce apoptosis and growth inhibition of B-cell malignancies. However, there are also some limitations to using N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylbenzamide in lab experiments, including its potential toxicity and off-target effects.

Direcciones Futuras

There are several future directions for the development and use of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylbenzamide. One direction is to explore the potential of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylbenzamide in combination with other targeted therapies or immunotherapies for the treatment of B-cell malignancies. Another direction is to investigate the potential of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylbenzamide in other types of cancer or autoimmune diseases where BTK signaling plays a role. Finally, further studies are needed to fully understand the safety and efficacy of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylbenzamide in clinical trials.

Métodos De Síntesis

The synthesis of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylbenzamide involves several steps, including the formation of the triazole ring and the thiadiazole ring. The final product is obtained by coupling the benzamide and phenyl rings. The synthesis method has been described in detail in a patent application by Takeda Pharmaceutical Company Limited (WO2014132935A1).

Aplicaciones Científicas De Investigación

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylbenzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylbenzamide has been shown to inhibit BTK activity and downstream signaling pathways, leading to apoptosis and growth inhibition of B-cell malignancies.

Propiedades

Nombre del producto

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylbenzamide

Fórmula molecular

C19H17N5OS

Peso molecular

363.4 g/mol

Nombre IUPAC

N-[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylbenzamide

InChI

InChI=1S/C19H17N5OS/c1-3-16-21-22-19-24(16)23-18(26-19)13-8-10-14(11-9-13)20-17(25)15-7-5-4-6-12(15)2/h4-11H,3H2,1-2H3,(H,20,25)

Clave InChI

KGZIXNJFJKHWJZ-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4C

SMILES canónico

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.